![molecular formula C6H3LiN4O2 B2458847 1,2,4-トリアゾロ[4,3-a]ピラジン-3-カルボン酸リチウム CAS No. 1799434-66-4](/img/structure/B2458847.png)
1,2,4-トリアゾロ[4,3-a]ピラジン-3-カルボン酸リチウム
説明
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C6H3LiN4O2 It is known for its unique structure, which includes a triazole ring fused to a pyrazine ring, and a carboxylate group
科学的研究の応用
Chemistry
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate serves as a crucial building block in synthesizing more complex molecules. Its unique structural properties make it valuable in developing new pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile for synthetic applications .
Biology
Recent studies have investigated the biological activities of Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate. It has shown potential antimicrobial and anticancer properties. For instance:
- In vitro studies demonstrated its effectiveness against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating significant antiproliferative activity .
Medicine
The compound is being explored as a potential therapeutic agent for neurological disorders and cancer treatment. Its mechanism of action may involve modulating specific molecular targets such as kinases involved in cell proliferation and survival pathways . Notably:
- A derivative of this compound exhibited excellent inhibitory activities against c-Met and VEGFR-2 kinases with low toxicity profiles .
Industrial Applications
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is also utilized in developing advanced materials such as polymers and nanomaterials due to its unique structural characteristics. Its properties allow for innovative approaches in material science .
Table of Biological Activities
作用機序
Target of Action
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites . This binding inhibits the kinase activity of these targets, thereby preventing the phosphorylation of downstream proteins and disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate affects multiple biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of tumor growth and metastasis .
Pharmacokinetics
It is known that the compound is a light-brown to brown powder or crystals . It is stored in a refrigerator and shipped at room temperature , suggesting that it is stable under these conditions
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . It also inhibits the expression of c-Met and VEGFR-2 in A549 cells .
Action Environment
The action of Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored in a refrigerator and shipped at room temperature . Additionally, the compound’s action may be influenced by the cellular environment, such as the presence of other signaling molecules and the state of the target proteins .
生化学分析
Biochemical Properties
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has been found to exhibit inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are enzymes that play crucial roles in cellular signaling pathways. The compound’s interaction with these enzymes could potentially influence various biochemical reactions within the cell .
Cellular Effects
In vitro studies have shown that Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can exert antiproliferative activities against certain cancer cell lines . It has been observed to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate’s mechanism of action involves binding to c-Met and VEGFR-2 proteins . This binding interaction could potentially lead to enzyme inhibition or activation, and changes in gene expression . Molecular docking and dynamics simulation studies have indicated that the compound’s binding to these proteins is similar to that of foretinib, a known inhibitor of these proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid. This reaction forms the triazole ring, which is then fused to the pyrazine ring.
Industrial Production Methods
Industrial production of lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reducing agents to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a variety of substituted products depending on the substituent introduced.
類似化合物との比較
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Triazolo[4,3-a]pyridine derivatives: These compounds have a similar triazole ring fused to a pyridine ring instead of a pyrazine ring.
Uniqueness
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is unique due to its specific lithium salt form, which can influence its solubility, stability, and reactivity. Additionally, its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
生物活性
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, and relevant case studies, supported by research findings and data.
Synthesis of Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. The general synthetic pathway includes:
- Formation of Triazole and Pyrazine Rings : The compound is synthesized through a multi-step process involving the formation of a triazole fused to a pyrazine ring.
- Lithiation : The introduction of lithium in the structure is achieved through lithiation reactions with lithium salts.
- Carboxylation : The final step often involves carboxylation to introduce the carboxylate group at the 3-position.
These steps can yield various derivatives with differing biological activities.
Anticancer Properties
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has shown promising anticancer activity across several studies:
- In vitro Studies : Compounds derived from this scaffold have been evaluated against various cancer cell lines. For instance, one study reported that a derivative exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cells . These results indicate potent antiproliferative effects.
- Mechanism of Action : The anticancer activity is attributed to the inhibition of c-Met kinase and other signaling pathways involved in tumor growth and metastasis. In particular, compounds have been noted to induce apoptosis through activation of caspases and modulation of mitochondrial pathways .
Other Biological Activities
Beyond anticancer effects, lithium [1,2,4]triazolo[4,3-a]pyrazine derivatives have been investigated for their roles in other biological processes:
- Anti-inflammatory Effects : Some derivatives have shown potential in treating conditions related to extracellular matrix degradation and inflammation, such as osteoarthritis and psoriatic arthritis .
- Neuroprotective Properties : Preliminary studies suggest that certain compounds may have neuroprotective effects, possibly linked to their ability to modulate signaling pathways involved in neuroinflammation .
Case Study 1: Antitumor Activity in Cell Lines
A study focused on a specific derivative (22i) demonstrated significant antitumor activity against multiple cancer cell lines. The compound not only inhibited cell proliferation but also induced apoptosis through various assays including AO fluorescence staining and cell cycle analysis. The results highlighted its potential as a c-Met kinase inhibitor with favorable pharmacokinetic properties .
Case Study 2: Mechanistic Insights into Apoptosis
Another investigation into related compounds revealed that they triggered apoptosis in breast cancer cells (MCF-7) by upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2. This study provided insights into the molecular mechanisms underlying the anticancer activity of these compounds and their potential for further development as therapeutic agents .
Data Summary
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
22i | A549 | 0.83 | c-Met inhibition |
22i | MCF-7 | 0.15 | Apoptosis induction |
22i | HeLa | 2.85 | Cell cycle arrest |
17l | A549 | 0.98 | c-Met/VEGFR-2 inhibition |
17l | MCF-7 | 1.05 | Late apoptosis induction |
特性
IUPAC Name |
lithium;[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEXWKVDQSKKSU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=NN=C2C(=O)[O-])C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3LiN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。